1,1-Bis(methylsulfanyl)ethane
Description
Historical Perspectives on Organosulfur Compounds in Synthetic Chemistry
Organosulfur compounds have long been pivotal in the advancement of synthetic chemistry. researchgate.net Their unique reactivity has made them indispensable tools for constructing complex molecular architectures. researchgate.net The formation of carbon-sulfur bonds is a fundamental transformation, as sulfur-containing motifs are present in a vast array of naturally occurring substances and commercially significant materials. researchgate.net The rich and diverse chemistry of organosulfur compounds stems from the ability of sulfur to exist in various oxidation states, leading to a wide range of functional groups such as thiols, sulfides, sulfoxides, and sulfones. youtube.com This versatility has been harnessed by chemists for decades to achieve a multitude of synthetic goals. youtube.com
Significance of Dithioacetals in Chemical Synthesis
Dithioacetals, a class of organosulfur compounds, are particularly valuable in organic synthesis. researchgate.net They are frequently employed as protecting groups for carbonyl functionalities due to their stability under various reaction conditions. researchgate.net Beyond their protective role, dithioacetals are crucial intermediates for the formation of other valuable compounds. researchgate.net Their ability to undergo deprotonation to form stabilized carbanions allows for their use as acyl anion equivalents, a key strategy in carbon-carbon bond formation. nih.gov This reactivity has cemented the importance of dithioacetals as versatile building blocks in the synthesis of natural products and other complex organic molecules. researchgate.net
Evolution of Research on 1,1-Bis(methylsulfanyl)ethane and Analogues
Research into this compound and its analogs, such as ketene (B1206846) dithioacetals, has evolved to explore their diverse reactivity. growingscience.comacs.org Ketene dithioacetals, for instance, are recognized as useful reagents for synthesizing a variety of heterocyclic compounds. growingscience.com The development of new synthetic methods has expanded the utility of these compounds. For example, phosphonoketene dithioacetals have been developed as versatile reagents, acting as both ketene dithioacetals and vinylphosphonates. acs.org The study of these compounds continues to yield novel synthetic transformations and applications. acs.org
Structure
3D Structure
Properties
CAS No. |
7379-30-8 |
|---|---|
Molecular Formula |
C4H10S2 |
Molecular Weight |
122.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)ethane |
InChI |
InChI=1S/C4H10S2/c1-4(5-2)6-3/h4H,1-3H3 |
InChI Key |
MEZARKNHCDZUJN-UHFFFAOYSA-N |
SMILES |
CC(SC)SC |
Canonical SMILES |
CC(SC)SC |
Other CAS No. |
7379-30-8 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bis Methylsulfanyl Ethane and Its Key Derivatives
Classical Approaches to Dithioacetal Formation
Dithioacetals are sulfur analogues of acetals, with the general formula R−CH(−SR')₂. wikipedia.org These compounds are typically formed through the condensation of aldehydes with thiols or dithiols. wikipedia.org This reaction proceeds via a hemithioacetal intermediate. wikipedia.org
The synthesis of 1,1-bis(methylsulfanyl)ethane, a symmetric dithioacetal, is achieved through the reaction of an aldehyde with methanethiol (B179389). This reaction typically requires an acid catalyst, which can be either a Lewis acid or a Brønsted acid. wikipedia.org The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to nucleophilic attack by the thiol. wikipedia.org
A variety of catalysts can be employed for the dithioacetalization of aldehydes, including anhydrous copper(II) sulfate (B86663), which offers a mild and chemoselective method for this conversion. tandfonline.com Other reported catalysts include zinc chloride, iron(III) chloride, titanium tetrachloride, and boron trifluoride etherate. tandfonline.com Recently, a photocatalyst-free, visible-light-mediated method has been developed for the dithioacetalization of aldehydes with thiols under aerobic conditions at room temperature. rsc.org
The general reaction scheme for the formation of a dithioacetal from an aldehyde and a thiol is as follows:
Hemithioacetal formation: R'CHO + RSH ⇌ R'CH(OH)SR
Dithioacetal formation: R'CH(OH)SR + RSH → R'CH(SR)₂ + H₂O wikipedia.org
Synthesis of Nitroketene Dithioacetals: 1,1-Bis(methylthio)-2-nitroethene (NMSN) and Related Structures
Nitroketene dithioacetals are valuable synthetic intermediates known for their "push-pull" electronic nature, with the two sulfur atoms acting as electron donors and the nitro group as an electron acceptor. tandfonline.com
The synthesis of 1,1-bis(methylthio)-2-nitroethene (NMSN) is a well-established two-step procedure. tandfonline.comderpharmachemica.com The first step involves the condensation of nitromethane (B149229) with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521) in methanol, to form the dipotassium (B57713) salt of 2-nitro-1,1-ethylenedithiol. tandfonline.comderpharmachemica.com
In the second step, this salt is alkylated with an alkylating agent, such as methyl iodide or dimethyl sulfate, to yield 1,1-bis(methylthio)-2-nitroethene. tandfonline.comrsc.org The reaction with methyl iodide has been reported to produce NMSN in 70% yield. tandfonline.com
Reaction Scheme:
CH₃NO₂ + CS₂ + 2 KOH → K₂[C(NO₂)C(S)₂] + 2 H₂O
K₂[C(NO₂)C(S)₂] + 2 CH₃I → (CH₃S)₂C=CHNO₂ + 2 KI
Different alkylating agents can be used to produce a variety of 1,1-di(alkylsulfanyl)-2-nitroethylenes. tandfonline.com For instance, reaction with butyl bromide yields 1,1-di(butylsulfanyl)-2-nitroethylene. tandfonline.com
1-Methylamino-1-methylthio-2-nitroethylene is an important intermediate in the synthesis of pharmaceuticals like ranitidine. google.com One synthetic route involves the reaction of 1,1-bis(methylthio)-2-nitroethene with methylamine. rsc.org
A novel synthetic method starts with nitromethane, carbon disulfide, and potassium hydroxide to first produce 1,1-dipotassium thio-2-nitroethylene. google.com This intermediate is then dissolved in water and reacted with monomethylamine in an amination reaction to form 1-potassium thio-1-methylamino-2-nitroethylene. google.com Without separation, this water-soluble intermediate undergoes a methylation reaction with dimethyl sulfate to yield the final product, 1-methylamino-1-methylthio-2-nitroethylene, which is insoluble in water and can be isolated by filtration. google.com This method is noted for reducing reaction steps and being more environmentally friendly. google.comgoogle.com
Another described process reacts methylcarbonimidodithioic acid dimethyl ester with nitromethane in the presence of a specific catalyst to form 1-methylamino-1-methylthio-2-nitroethene. prepchem.com
Advanced Synthetic Strategies for Complex this compound Derivatives
A two-step synthesis has been developed for novel α,ω-bis(isoxazol-4-ylmethylsulfanyl)alkanes. nih.govresearchgate.netnih.gov The first step is a multicomponent reaction between 2,4-pentanedione, formaldehyde (B43269) (CH₂O), and an α,ω-dithiol. nih.govresearchgate.net This yields α,ω-bis(1,3-diketone-2-ylmethylsulfanyl)alkanes.
In the second step, these intermediates are transformed by reaction with hydroxylamine (B1172632) to produce the final bis-isoxazole derivatives. nih.govresearchgate.net For example, 1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethane was synthesized with a 97% yield. researchgate.net
General Synthetic Steps:
Formation of bis-diketone: A reaction involving formaldehyde and an α,ω-dithiol is followed by the addition of 2,4-pentanedione and a promoter like sodium butoxide (BuONa). nih.gov
Formation of bis-isoxazole: The resulting sulfanyl-substituted bis-diketone is reacted with hydroxylamine in ethanol (B145695). nih.gov
| Starting Materials | Intermediate Product | Final Product | Yield |
| 2,4-pentanedione, CH₂O, 1,2-ethanedithiol | 1,2-Bis[(pentane-2,4-dione-3-yl)methylsulfanyl]ethane | 1,2-Bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethane | 97% researchgate.net |
Stereoselective Synthesis of Chiral Bis-Sulfoxides
The stereoselective synthesis of chiral C₂-symmetric bis-sulfoxides is a significant area of research due to their application as ligands in asymmetric catalysis. acs.orgnih.gov One prominent method is the diacetone-D-glucose (DAG) methodology, which has been successfully applied to the synthesis of 1,3- and 1,5-bis(sulfinyl) derivatives. acs.orgnih.gov This approach allows for the creation of enantiopure 1,n-bis-sulfoxides. acs.org The synthesis of 1,3-bis-sulfinylpropanes, for instance, starts from propane-1,3-dithiol, which is converted to the corresponding 1,3-bis(sulfinyl)propane dichloride in a two-step process involving chlorine treatment. acs.org
Another effective strategy for achieving high diastereoselectivity in the synthesis of axially chiral bis-sulfoxide ligands is through oxidative aryl coupling. thieme-connect.com This method involves the deprotonation of aryl sulfoxides with lithium diisopropylamide (LDA) followed by the introduction of iron(III) chloride (FeCl₃) to furnish the desired biaryl bis-sulfoxides. thieme-connect.com The asymmetric induction in this coupling is believed to arise from the steric repulsion between the alkyl groups on the sulfur atoms and the coordination of lithium with the sulfinyl groups. thieme-connect.com This method has been shown to produce a range of products with excellent diastereoselectivities and good yields. thieme-connect.com
The following table summarizes the diastereoselective synthesis of various chiral bis-sulfoxides, showcasing the different substrates and the high levels of stereocontrol achieved.
| Precursor | Method | Key Reagents | Diastereomeric Ratio (dr) | Yield (%) |
| Aryl Grignard Reagents | Chiral Auxiliary | (SS)-Menthyl-4-toluenesulfinate | - | - |
| Aryllithio Intermediates | Chiral Auxiliary | Thiosulfinate | - | - |
| S-tert-Butyl Substrates | Oxidative Coupling | LDA, FeCl₃ | >95:5 | 73-82 |
| S-4-Tolyl Substrates | Oxidative Coupling | LDA, FeCl₃ | >95:5 | 73-82 |
This table presents findings from studies on the diastereoselective synthesis of chiral bis-sulfoxides, highlighting the effectiveness of oxidative coupling and chiral auxiliary methods. thieme-connect.com
Preparation of Alkylenedithio- and Bis(alkylenedithio)tetraselenafulvalenes
A general and versatile synthetic method has been established for a series of alkylenedithio- and bis(alkylenedithio)tetraselenafulvalenes (TSFs), which are important electron donors for organic conductors. acs.orgnih.gov This methodology provides access to a range of these compounds from common synthetic intermediates. acs.org The key intermediates, 2-methylthio-3-(2-methoxycarbonylethylthio)tetraselenafulvalene and 2,6(7’)-bis(methylthio)-3,7(6’)-bis(2-methoxycarbonylethylthio)tetraselenafulvalene, are prepared through phosphite-promoted coupling reactions of 4-methylthio-5-(2-methoxycarbonylethylthio)-1,3-selenole-2-selone. acs.orgnih.gov
An alternative, CSe₂-free synthetic route involves the direct functionalization of the parent tetraselenafulvalene (TSF). acs.orgacs.org This is advantageous as TSF can be accessed without the use of the toxic and less readily available carbon diselenide. acs.orgnih.gov The synthesis of symmetrical bis(alkylenedithio)-TSFs is achieved through the conversion of the protected TSF dithiolate to bis(chloroalkyl) intermediates, followed by intramolecular trans-alkylation. acs.orgacs.org
The table below outlines the synthesis of various TSF derivatives using this general method, indicating the yields obtained for each compound.
| Compound | Yield (%) |
| Methylenedithio-tetraselenafulvalene (MDT-TSF) | 65 |
| Ethylenedithio-tetraselenafulvalene (EDT-TSF) | 75 |
| Propylenedithio-tetraselenafulvalene (PDT-TSF) | 66 |
| Bis(methylenedithio)-tetraselenafulvalene (BMDT-TSF) | 50 |
| Bis(ethylenedithio)-tetraselenafulvalene (BETS) | 52 |
| Bis(propylenedithio)tetraselenafulvalene (BPDT-TSF) | 61 |
This table summarizes the yields of various alkylenedithio- and bis(alkylenedithio)tetraselenafulvalenes synthesized via a general method involving common intermediates. mdpi.com
Formation of Bis-(methylthio)diketopiperazines
The intramolecular nature of the second C-S bond formation is a key feature of this methodology, which is supported by the good yields of the products. acs.org The reaction conditions are generally mild, being performed at room temperature. nih.gov
The following table presents the results of the synthesis of various bis-(methylthio)diketopiperazines using this improved sulfenylation method.
| Substrate | Product | Yield (%) |
| Diketopiperazine 24 | Bis-(methylthio)diketopiperazine 28 | 72 |
| Bis-diene 55 | Bis-(methylthio)diketopiperazine bis-diene | - |
| General Diketopiperazines | Racemic syn bis-(methylthio)diketopiperazines | - |
This table illustrates the synthesis of bis-(methylthio)diketopiperazines through an enhanced sulfenylation protocol. nih.govacs.org
Synthesis of 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane)
The synthesis of 1,1'-sulfonylbis(2-(methylsulfinyl)ethane), also known as SBMSE, is typically achieved through the oxidation of a precursor molecule. smolecule.comsmolecule.com A common synthetic route involves the oxidation of 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE). smolecule.comoup.com This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled reaction conditions. smolecule.com
This compound has been identified as a urinary metabolite of sulfur mustard. oup.com Its chemical formula is C₆H₁₄O₄S₃, and it is characterized by the presence of a central sulfonyl group flanked by two methylsulfinylethyl moieties. cymitquimica.comcymitquimica.com The synthesis involves multi-step processes that may include sulfonation reactions to introduce the sulfonyl groups and subsequent controlled oxidation to form the sulfinyl groups. smolecule.com
| Precursor | Product | Key Reaction |
| 1,1'-Sulfonylbis[2-(methylthio)ethane] (SBMTE) | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) (SBMSE) | Oxidation |
This table outlines the general synthetic approach for 1,1'-sulfonylbis(2-(methylsulfinyl)ethane) from its thioether precursor. smolecule.comoup.com
Alkylation Reactions for Benzimidazole (B57391) Derivatives
A variety of methods have been developed for the alkylation of benzimidazole derivatives, which are important scaffolds in medicinal chemistry. One approach involves the rhodium(I)-catalyzed C-H activation for the C2-selective branched alkylation of benzimidazoles. nih.gov This method allows for the synthesis of alkylated benzimidazoles with a broad range of electronic properties in good to excellent yields. nih.gov
Copper-catalyzed regioselective C2-H alkylation of benzimidazoles with aromatic alkenes provides a modular route to benzimidazole-containing 1,1-di(hetero)aryl alkanes. acs.org This reaction exhibits exclusive regioselectivity and a broad substrate scope. acs.org
Furthermore, N-alkylation of benzimidazoles can be achieved under various conditions. A sustainable method utilizes an SDS-aqueous basic medium, which enhances the reaction rate by mitigating solubility issues. lookchem.com This method provides high yields of N-alkylated products in a shorter reaction time. lookchem.com Traditional methods for generating the benzimidazolate anion for alkylation include the use of bases like anhydrous potassium carbonate or sodium hydride. researchgate.netmdpi.com
The following table summarizes different alkylation strategies for benzimidazole derivatives.
| Method | Catalyst/Reagent | Type of Alkylation |
| C-H Activation | Rhodium(I) | C2-Branched Alkylation |
| C-H Alkylation | Copper | C2-Regioselective Alkylation |
| N-Alkylation | NaOH/SDS | N-1 Alkylation |
| N-Alkylation | K₂CO₃, NaH | N-Alkylation |
This table provides an overview of various catalytic and base-mediated methods for the alkylation of benzimidazole derivatives. nih.govacs.orglookchem.comresearchgate.netmdpi.com
Catalytic Approaches in the Synthesis of this compound Analogues
Catalysis plays a crucial role in the synthesis of analogues of this compound, offering efficient and selective routes to complex molecules.
Indium Salt Catalysis
Indium salts have emerged as versatile and non-toxic catalysts for a range of organic transformations, including those for synthesizing analogues of this compound. rsc.orgscispace.com Indium(III) triflate (In(OTf)₃) and indium(III) chloride (InCl₃) are particularly effective. acs.orgacs.org
For instance, an indium triflate-catalyzed reaction of (Z)-N-methyl-1-(methylthio)-2-nitroethenamine with 3-formylchromone has been shown to produce azaxanthone derivatives in good yields (up to 88%). rsc.org The proposed mechanism involves the In(OTf)₃-promoted Henry reaction between the two starting materials to form an intermediate, which then undergoes 6π-electrocyclization to yield the final product. rsc.org
Indium salts can also catalyze multicomponent reactions. For example, InCl₃ has been used in the one-pot synthesis of highly substituted pyrroles from propargyl alcohol, a 1,3-dicarbonyl compound, and a primary amine. acs.org The reaction proceeds through a sequence of propargylation, amination, and cycloisomerization. acs.org These examples highlight the utility of indium catalysis in constructing complex heterocyclic systems that can be considered analogues of this compound derivatives.
Basic Catalysis (e.g., Piperidine (B6355638), Triethylamine)
The synthesis of derivatives from this compound and its analogs frequently employs basic catalysts to facilitate key reaction steps. Piperidine and triethylamine (B128534) are common choices for promoting condensations and multicomponent reactions, leveraging their ability to act as proton acceptors and nucleophilic catalysts.
Research has demonstrated the efficacy of piperidine as a basic catalyst in the synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivatives. nih.gov In a one-pot, four-component reaction, 1,1-bis(methylthio)-2-nitroethylene (B140038), a derivative of the target compound, reacts with a 1,n-diamine, an arylaldehyde, and malononitrile (B47326) in ethanol, with 10 mol% of piperidine catalyzing the reaction. nih.gov Similarly, piperidine has been utilized in cyclocondensation reactions to produce complex heterocyclic systems. scispace.com
Triethylamine is another versatile basic catalyst used in the synthesis of related structures. It has been employed in the creation of tetrahydrothiazolo[3,2-a]quinolin-6-ones, where it facilitates the reaction cascade involving cysteamine (B1669678) hydrochloride and 1,1-bis(methylthio)-2-nitro ethylene (B1197577). nih.gov Furthermore, both piperidine and triethylamine have been successfully used as catalysts in the reaction between 2,4-pentanedione, 1,2-ethanedithiol, and various aromatic aldehydes to construct bis(arylmethylsulfanyl diketones), which are valuable synthons for further heterocyclic chemistry. bohrium.com
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Piperidine | 1,1-bis(methylthio)-2-nitroethylene, 1,n-diamine, arylaldehyde, malononitrile | 1,4-dihydropyridine-fused-1,3-diazaheterocycles | nih.gov |
| Triethylamine | Cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitro ethylene, aromatic aldehyde, dimedone | Tetrahydrothiazolo[3,2-a]quinolin-6-ones | nih.gov |
| Piperidine / Triethylamine | 2,4-pentanedione, 1,2-ethanedithiol, aromatic aldehydes | Bis(arylmethylsulfanyl diketones) | bohrium.com |
Metal-Catalyzed Transformations in Derivative Synthesis (e.g., Palladium, Copper, Cobalt)
Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of this compound derivatives, enabling the formation of complex molecular architectures through cross-coupling and coordination chemistry.
Palladium (Pd): Palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds. For instance, 1,2-bis(isoxazol-4-ylmethylsulfanyl)ethane, a derivative, has been converted into its corresponding Palladium(II) complex. nih.gov Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been used to arylate pyrazoline derivatives, demonstrating the utility of palladium in modifying heterocyclic scaffolds derived from similar building blocks. nih.gov The versatility of palladium is further highlighted in its use for C-H activation and various coupling reactions involving sulfinyl derivatives. acs.org
Copper (Cu): Copper catalysis is widely employed in the synthesis of sulfur- and nitrogen-containing heterocycles. Research has shown the conversion of 1,2-bis(isoxazol-4-ylmethylsulfanyl)ethane into a copper(I) complex by reacting it with copper(I) chloride in acetonitrile. nih.gov Copper-catalyzed reactions are central to "click chemistry" for synthesizing triazoles and play a role in the S-arylation of enethiolates and various cycloaddition reactions. rsc.orgacs.org For example, Cu(OTf)₂ has been used to synthesize N-difluoroethylimides from cinnamic acid derivatives. beilstein-journals.org
Cobalt (Co): Cobalt catalysts offer unique reactivity, often in C-H functionalization and asymmetric synthesis. ntu.edu.sg The 8,8′-bis(methylsulfanyl) derivatives of cobalt bis(dicarbollide) have been shown to form chelate complexes with various transition metals, a process that involves a reversible conformational change and has potential applications in molecular switches. mdpi.commdpi.com Cobalt-catalyzed asymmetric addition of silylacetylenes to allenes represents another advanced synthetic application, producing chiral enynes with high enantioselectivity. nih.gov
| Metal Catalyst | Reaction Type | Derivative/Substrate | Product | Reference |
|---|---|---|---|---|
| Palladium(II) chloride | Complexation | 1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanil]ethane | cis-S,S-dichloride-1,6-(3,5-dimethylisoxazol-4-yl)-2,5-dithiahexane palladium(II) complex | nih.gov |
| Copper(I) chloride | Complexation | 1,2-bis[(3,5-dimethylisoxazol-4-yl)methylsulfanyl]ethane | cis-S,S-dichloride-1,6-(3,5-dimethylisoxazol-4-yl)-2,5-dithiahexane copper(I) complex | nih.gov |
| Cobalt(III) | Complexation | 8,8′-bis(methylsulfanyl) derivatives of cobalt bis(dicarbollides) | Chelate complexes with Cu, Ag, Pd, Rh | mdpi.commdpi.com |
Photocatalytic Methods in C-S Bond Functionalization
Photocatalysis has emerged as a mild and powerful strategy for forming and functionalizing chemical bonds, including the carbon-sulfur bonds present in this compound and its derivatives. researchgate.net These methods often rely on visible-light photoredox catalysts, such as ruthenium and iridium complexes (e.g., [Ru(bpy)₃]²⁺ and Ir(ppy)₃), which can initiate radical-based transformations under gentle conditions. researchgate.net
The functionalization of C-S bonds can be achieved through processes involving the generation of sulfur-centered radicals via single-electron-transfer (SET) oxidation. researchgate.net While direct photocatalytic synthesis of this compound is not widely documented, the principles are applicable to its derivatives. For instance, photoredox catalysis has been used for the decarboxylative functionalization of α-amino carboxylic acids using sulfonyl-containing radical acceptors. researchgate.net This highlights a pathway where radical intermediates are trapped to form new C-S or C-C bonds. researchgate.netrsc.org The combination of photoredox catalysts with other catalytic systems (e.g., organocatalysts, transition metals) can further expand the scope of these transformations, offering environmentally benign and highly efficient routes for modifying sulfur-containing molecules. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by improving energy efficiency, minimizing waste, and using safer materials. mdpi.comresearchgate.net Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the development of eco-friendly solvent and catalyst systems. rasayanjournal.co.inrsc.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. mdpi.comrasayanjournal.co.in The direct coupling of microwave energy with polar molecules in the reaction mixture allows for rapid and uniform heating. cem.com
In the context of this compound derivatives, microwave irradiation has been effectively applied. A notable example is the synthesis of 5-hydroxy-2-nitromethylenehexahydropyrimidine from 1,1-bis-methylsulfanyl-2-nitromethylene and 1,3-diaminopropan-2-ol in ethanol. researchgate.net This reaction, when conducted under microwave irradiation for 20 minutes, achieved a high yield of 82% after simple purification, showcasing the efficiency of this green technique. researchgate.net The use of microwaves aligns with green chemistry principles by significantly reducing energy consumption and reaction time. mdpi.com
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,1-bis-methylsulfanyl-2-nitromethylene | 1,3-diaminopropan-2-ol | Ethanol | Microwave irradiation, 20 min | 5-hydroxy-2-nitromethylenehexahydropyrimidine | 82% | researchgate.net |
Ultrasound-Assisted Reactions
A prime example is the ultrasound-assisted, pseudo-four-component synthesis of pyrrole-fused pyrimidine (B1678525) and imidazole (B134444) rings. researchgate.net This reaction utilizes 1,1-bis(methylsulfanyl)-2-nitroethene, phenyglyoxal derivatives, malononitrile, and diamines in ethanol, a green solvent. researchgate.net The use of ultrasonic irradiation leads to excellent yields (85–95%) in relatively short reaction times. researchgate.net This protocol is noted for its simple operation, clean reaction profile, and easy purification, avoiding traditional chromatographic methods. researchgate.net
Development of Eco-Friendly Solvent and Catalyst Systems
A cornerstone of green chemistry is the replacement of hazardous solvents and catalysts with more benign alternatives. researchgate.net This involves using solvents like water or ethanol, which are less toxic and more environmentally friendly, or developing solvent-free reaction conditions. bohrium.comrasayanjournal.co.in
In the synthesis of derivatives of this compound, green solvents are being actively employed. The ultrasound-assisted synthesis of pyrrole-fused heterocycles successfully uses ethanol (EtOH) as the reaction medium. researchgate.net Similarly, the microwave-assisted synthesis of 5-hydroxy-2-nitromethylenehexahydropyrimidine is also conducted in ethanol. researchgate.net Research into related multicomponent reactions has demonstrated the feasibility of using water as a solvent, sometimes even without a catalyst, for the synthesis of β-mercapto diketones. bohrium.com These examples highlight a clear trend towards adopting greener solvent systems in the synthesis of complex molecules from building blocks related to this compound. The development of reusable or biodegradable catalysts further contributes to the sustainability of these synthetic routes. researchgate.net
Reactivity and Reaction Mechanisms of 1,1 Bis Methylsulfanyl Ethane and Its Derivatives
Electrophilic and Nucleophilic Reactivity Profiles
The electronic nature of 1,1-bis(methylsulfanyl)ethane derivatives allows for both electrophilic activation and susceptibility to nucleophilic attack, creating a rich and diverse reactivity profile. The electron-withdrawing nitro group in 1,1-bis(methylthio)-2-nitroethene, for example, polarizes the ethylene (B1197577) moiety, making it a good Michael acceptor, while the methylthio groups can act as leaving groups. nih.gov
In superacidic media, such as triflic acid (CF₃SO₃H) or a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅), derivatives of this compound undergo significant electrophilic activation. frontiersin.orgnih.gov Studies on 1,1-bis(methylthio)-2-nitroethylene (B140038) have shown that it can be transformed into highly reactive electrophilic species. frontiersin.orgresearchgate.net Similarly, N-alkyl derivatives of 1-amino-2-nitroethylene experience C,O-diprotonation in triflic acid to generate hydroxynitrilium ions. frontiersin.org These protonated intermediates are potent electrophiles capable of reacting with various nucleophiles. frontiersin.orgajol.info
Research has confirmed that 1-arylamino-1-methylthio-2-nitroethylenes also undergo diprotonation at low temperatures in superacidic environments. nih.gov The behavior of these derivatives in superacids has been investigated using NMR spectroscopy and mass spectrometry to elucidate the structures of the reactive intermediates formed. frontiersin.orgnih.gov
One of the most significant reactions of this compound derivatives in superacids is the generation of nitrile oxides. frontiersin.orgnih.govresearchgate.net The electrophilically activated intermediates, such as hydroxynitrilium ions formed from 1,1-bis(methylthio)-2-nitroethylene or its amino-substituted analogues, can eliminate water to yield the corresponding nitrile oxide. frontiersin.orgnih.gov
These in-situ generated nitrile oxides are valuable 1,3-dipoles that can be "intercepted" by various dipolarophiles. ijpcbs.com For instance, they readily react with electron-rich arenes in intermolecular reactions to form oxime derivatives. frontiersin.orgnih.gov High para-selectivity has been observed in these reactions when anisole (B1667542) is used as the nucleophile. frontiersin.org The generation of nitrile oxides from nitroketene S,N-acetals and their subsequent intramolecular 1,3-dipolar cyclization is a known strategy in organic synthesis. ajol.info This method provides a powerful route to various heterocyclic systems. ajol.infoijpcbs.com
The carbon atom attached to the two methylsulfanyl groups in derivatives like 1,1-bis(methylthio)-2-nitroethene is electrophilic and susceptible to nucleophilic substitution. Both methylthio groups can be readily displaced by nucleophiles, particularly amines, under mild conditions. tsijournals.com This reactivity makes it a key synthon for preparing nitroketene S,N-acetals and N,N-acetals (enediamines). nih.govtsijournals.com
The reaction of 1,1-bis(methylthio)-2-nitroethene with one equivalent of an amine, such as an ω-phenylalkylamine, typically results in the substitution of a single methylthio group, yielding 1-amino-1-methylthio-2-nitroethene derivatives. ajol.infotsijournals.com Using excess amine or specific diamines can lead to the displacement of both methylthio groups. nih.govtandfonline.com For example, refluxing with 1-phenylpiperazine (B188723) in ethanol (B145695) yields 1,1-bis(4-phenylpiperazino)-2-nitroethane. tandfonline.com This reactivity has been exploited in multicomponent reactions to build complex fused heterocyclic systems. rsc.orgnih.gov
Table 1: Nucleophilic Substitution Reactions of 1,1-Bis(methylthio)-2-nitroethene
| Nucleophile | Reaction Conditions | Product Type | Reference(s) |
| 1-Phenylpiperazine | Ethanol, reflux | Diaminonitroethane derivative | tandfonline.com |
| 1,3-Diaminopropane | - | Nitromethylenotetrahydropyrimidine | tandfonline.comresearchgate.net |
| o-Phenylenediamine | - | 2-Nitromethylenobenzimidazole | tandfonline.comresearchgate.net |
| Phenethylamine | Ethanol, reflux | 1-Methylsulfanyl-2-nitro-1-(phenethylamino)ethylene | ajol.info |
| 1,n-Diamines | Ethanol, reflux | Cyclic nitro ene-1,1-diamine | nih.gov |
Cyclization and Annulation Reactions
The derivatives of this compound are exceptionally useful substrates for constructing a wide variety of heterocyclic and fused heterocyclic ring systems. rsc.org Their unique substitution pattern and reactivity allow for complex tandem reactions and intramolecular cyclizations.
1,1-Bis(methylthio)-2-nitroethene is a cornerstone in the synthesis of diverse heterocycles. tandfonline.comresearchgate.net It serves as a precursor for nitroketene aminals, which are key intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.net By reacting with various diamines, it can form cyclic compounds like nitromethylenotetrahydropyrimidines and 2-nitromethylenobenzimidazoles. tandfonline.comresearchgate.net These products can be further functionalized; for example, reaction with phenyl isothiocyanate followed by phenacyl bromide can yield substituted thiophenes. tandfonline.com
More complex, fused heterocyclic systems are accessible through multicomponent reactions. A one-pot reaction involving 1,1-bis(methylthio)-2-nitroethylene, a diamine, an arylaldehyde, and malononitrile (B47326) can produce polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycles. rsc.orgresearchgate.net Similarly, it has been used to synthesize pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyridines through a sequence of Knoevenagel condensation, aza-ene addition, and intramolecular cyclization. researchgate.net
Table 2: Examples of Heterocycles Synthesized from 1,1-Bis(methylthio)-2-nitroethene
| Reagents | Resulting Heterocycle | Reference(s) |
| 1,3-Diaminopropane | Tetrahydropyrimidine derivative | tandfonline.comresearchgate.net |
| o-Phenylenediamine | Benzimidazole (B57391) derivative | tandfonline.comresearchgate.net |
| 1-Phenylpiperazine, Phenyl isothiocyanate, Phenacyl bromide | Thiophene derivative | tandfonline.com |
| 1,n-Diamine, Arylaldehyde, Malononitrile | 1,4-Dihydropyridine-fused-1,3-diazaheterocycle | rsc.orgresearchgate.net |
| Diamine, 2-Chloroquinoline-3-carbaldehyde, Malononitrile | Pyrido[1,2-a]pyrimidine | researchgate.net |
The intramolecular cyclization of specifically designed derivatives of this compound provides an elegant route to fused ring systems. nih.gov These reactions often proceed through nitrile oxide intermediates generated in superacidic media. frontiersin.orgnih.gov For example, 1-arylamino-1-methylthio-2-nitroethylenes, which contain an aniline (B41778) moiety, undergo intramolecular cyclization at higher temperatures in superacid to form indole (B1671886) cores. nih.gov
Another powerful application is the synthesis of medium-to-large sulfur-containing rings. Derivatives of 1-(methylthio)-2-nitro-1-(phenylalkylthio)ethylene generate a nitrile oxide in triflic acid, which then undergoes a facile intramolecular cyclization. frontiersin.orgnih.govfrontiersin.org This process affords cyclic oximes of isothiochromanones and their higher homologues, with 6- to 8-membered rings being formed very efficiently. frontiersin.orgnih.gov The reaction mechanism and the structure of the intermediates have been studied in detail. NMR spectroscopy has been successfully used to detect and characterize the intermediate dications formed during these cyclization processes, providing strong support for the proposed pathways. frontiersin.orgnih.govfrontiersin.org
Multi-Component Reactions (MCRs) Involving this compound Analogues
Strategies for Diversity-Oriented Synthesis
Multi-component reactions (MCRs) are powerful tools in diversity-oriented synthesis (DOS), enabling the rapid generation of libraries of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net Analogues of this compound, such as ketene (B1206846) dithioacetals, are highly valuable building blocks in MCRs due to their versatile reactivity. researchgate.netacs.orgoup.com
Ketene dithioacetals can act as 1,3-dielectrophilic partners, reacting with various nucleophiles to construct diverse heterocyclic and carbocyclic frameworks. nih.govrsc.org For instance, a practical and diversity-oriented synthesis of multisubstituted benzofurans has been achieved through a two-step sequence involving a Pummerer annulation of phenols with ketene dithioacetal monoxides, followed by cross-coupling reactions. oup.com This approach allows for the introduction of a wide range of substituents, leading to the synthesis of highly fluorescent benzofuran (B130515) derivatives and natural products. oup.com
Another example is the one-pot, three-component synthesis of trisubstituted pyrazoles and isoxazoles. acs.org This method utilizes the reaction of α-acylketene dithioacetals with hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride in water, followed by oxidation. This strategy provides a small molecule library of pyrazole (B372694) and isoxazole (B147169) derivatives functionalized with alkyl, sulfone, and carboxamide groups. acs.org
The utility of ketene dithioacetals in MCRs for DOS is further demonstrated in the synthesis of spirooxindole derivatives. nih.govuevora.pt For example, a four-component reaction of 1,1-bis(methylthio)-2-nitroethylene, various diamines, isatin (B1672199) derivatives, and Meldrum's acid has been developed to produce novel spiropyridineoxindole derivatives. nih.gov Similarly, spirooxindole-fused dihydropyridine-diazaheterocycles can be synthesized via a four-component reaction involving 1,1-bis(methylthio)-2-nitroethylene, diamines, isatin, and malononitrile. nih.gov
These examples underscore the importance of this compound analogues in MCR-based strategies for DOS, providing efficient access to structurally diverse and potentially biologically active molecules. nih.govuevora.pt
Rearrangement Reactions
researchgate.netnih.gov-Sulfenyl Rearrangements under Thermolytic Conditions
While specific examples of researchgate.netnih.gov-sulfenyl rearrangements of this compound itself under thermolytic conditions are not extensively documented, related sulfenyl rearrangements in similar systems provide insight into this class of reactions. A notable example is the observation of a oup.compnas.org-sulfenyl rearrangement during the thermal decomposition of a Diels-Alder adduct of 1,1-bis(methylthio)ethene and methyl coumalate. arkat-usa.org This rearrangement occurs under neutral, non-polar conditions, suggesting a mechanism that is not ionic in nature. arkat-usa.org The presence of a conjugated carbonyl-like moiety appears to be a crucial factor for this type of rearrangement. arkat-usa.org
It has been proposed that oup.comnih.gov-sulfenyl rearrangements of allyl thioethers can proceed through a thiyl-radical mechanism. arkat-usa.org The thermolysis of dithioacetals is known to generate radicals, which could initiate such rearrangement processes. arkat-usa.org In the case of the oup.compnas.org-sulfenyl rearrangement, the reaction is thought to proceed via an intermolecular radical process, where the conjugated diene-carbonyl system allows for the delocalization of the radical intermediates. arkat-usa.org
Elucidation of Radical-Based Rearrangement Mechanisms
Radical-based mechanisms have been proposed to explain various rearrangements and transformations involving organosulfur compounds, including derivatives of this compound. The thermolysis of dithioacetals can generate thiyl radicals, which can participate in subsequent rearrangement reactions. arkat-usa.org
For instance, the thermal decomposition of the Diels-Alder adduct of 1,1-bis(methylthio)ethene and methyl coumalate, which leads to a oup.compnas.org-sulfenyl rearrangement, is suggested to follow an intermolecular radical mechanism. arkat-usa.org The initial step is the homolytic cleavage of a C-S bond, generating a radical intermediate that is stabilized by the conjugated system. This is followed by a series of steps, including the potential for radical addition and elimination, leading to the rearranged product. arkat-usa.org
Furthermore, radical cascade reactions initiated from ketene dithioacetals have been reported. scribd.com These cascades can involve a series of cyclizations and rearrangements, ultimately leading to complex molecular architectures. The specific pathways of these radical reactions are highly dependent on the substrate structure and reaction conditions.
The study of radical-initiated formation of aromatic organosulfates and sulfonates also provides insights into the reactivity of radical intermediates. acs.org The proposed mechanism involves the combination of organic radical intermediates with sulfoxy radicals (SO₃⁻ and SO₄⁻). acs.org While not a direct rearrangement of the carbon skeleton, this highlights the diverse reactivity of sulfur-containing radicals in forming new bonds.
C-S Bond Functionalization
The functionalization of carbon-sulfur (C-S) bonds in this compound and its analogues, particularly ketene dithioacetals, is a significant area of research for the construction of new carbon-carbon and carbon-heteroatom bonds. nih.gov Both transition-metal-catalyzed and metal-free methods have been developed for this purpose. nih.govrsc.org
Transition-metal mediated C-S bond activation and transformation have become increasingly important. nih.gov Various transition metal complexes can insert into the C-S bond, facilitating cross-coupling reactions. For example, the Liebeskind-Srogl cross-coupling reaction utilizes a catalytic amount of palladium in the presence of a copper(I) co-catalyst to couple thioesters with boronic acids, where the C-S bond is cleaved. dicp.ac.cn This methodology has been extended to the C(sp²)-S bonds in ketene dithioacetals. dicp.ac.cn
Metal-free approaches for C-S bond functionalization have also been developed. rsc.org For instance, the vinyl C-H bond in ketene dithioacetals can undergo sulfenylation or alkyl thiolation using sulfonyl hydrazines as the sulfur source, promoted by molecular iodine. nih.gov This reaction proceeds via a proposed radical mechanism involving the formation of a thio free radical, which then adds to the ketene dithioacetal. nih.gov
The following table provides examples of C-S bond functionalization reactions of ketene dithioacetals.
| Ketene Dithioacetal Reactant | Coupling Partner | Catalyst/Reagent | Product Type | Reference |
| α-Oxo ketene dithioacetal | Arylboronic acid | Pd(PPh₃)₄ / CuI | α-Aryl-α,β-unsaturated ketone | dicp.ac.cn |
| Ketene dithioacetal | Sulfonyl hydrazine | I₂ | Polythiolated alkene | nih.gov |
| α-Keto thioester | Trimethylsilyl azide | Cu(OAc)₂ | N-Acylurea | dicp.ac.cn |
| α-Keto thioester | Diphenyl phosphoryl azide | Cu(OTf)₂ | Primary amide | dicp.ac.cn |
These methods for C-S bond functionalization highlight the versatility of this compound derivatives as synthetic intermediates, allowing for the introduction of diverse functional groups and the construction of complex molecular structures. nih.govresearchgate.net
Metal-Catalyzed C-S Bond Scission and Formation
Transition-metal catalysis has emerged as a powerful tool for the activation and functionalization of otherwise inert C-S bonds. nih.govdicp.ac.cn These methods offer an alternative to traditional cross-coupling reactions that typically rely on organohalides. The activation of C-S bonds in thioethers and their derivatives, such as dithioacetals, is of growing interest for the construction of new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org
The general mechanism for metal-catalyzed C-S bond cleavage involves the oxidative addition of the C-S bond to a low-valent transition-metal center. dicp.ac.cn Nickel and palladium complexes are commonly employed for this purpose. For derivatives of this compound, like ketene dithioacetals, this activation allows for subsequent cross-coupling reactions with a variety of nucleophiles.
Research Findings:
Nickel-catalyzed reactions have shown considerable efficacy in C-S bond transformations. rsc.org For instance, nickel catalysts can facilitate the intramolecular cross-coupling of iodothioacetates, leading to the formation of sulfur-containing heterocyclic compounds. dicp.ac.cn In the context of derivatives, α-aroyl ketene dithioacetals have been used in rhodium-catalyzed annulative coupling reactions with diazo compounds, proceeding via C-H/C-S bond functionalization.
A significant area of research is the cross-coupling of ketene dithioacetals, which can be considered derivatives of this compound. These reactions demonstrate the feasibility of C-S bond scission and formation to create more complex molecular architectures. Transition metals like copper, iron, palladium, and silver have been used to catalyze the cross-dehydrogenative coupling (CDC) of various substrates, including those containing C-S bonds. beilstein-journals.org For example, copper-catalyzed C-H methylthiolation of ketene dithioacetals has been achieved using dimethyl sulfoxide (B87167) (DMSO) as the methylthio source. nih.gov
Below is a table summarizing representative metal-catalyzed transformations of dithioacetal derivatives and related thioethers.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| NiCl2/2,2'-bipyridine | Iodothioacetates | Intramolecular C-S Cross-Coupling | S-heterocyclic compounds | dicp.ac.cn |
| CuI | Ketene Dithioacetals | C-H Methylthiolation | Polythiolated Alkenes | nih.gov |
| Ni(0) | Diarylthioether-tethered diynes | Intramolecular C-S Cleavage/Cyclization | Sulfur-containing polycyclic compounds | rsc.org |
| Pd(OAc)2 | Thioethers | C-S Cleavage/Coupling | Varies depending on coupling partner | researchgate.net |
Photocatalytic C-S Bond Transformations
Visible-light photoredox catalysis offers a mild and sustainable alternative for initiating organic transformations, including the cleavage and formation of C-S bonds. semanticscholar.org This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with a substrate, generating radical intermediates. iiserpune.ac.in The reactivity of dithioacetals under photocatalytic conditions has been explored, revealing unique reaction pathways that differ from traditional methods. semanticscholar.orgiiserpune.ac.in
Research Findings:
Recent studies have demonstrated that cyclic dithioacetals (1,3-dithiolanes and 1,3-dithianes) can undergo selective single C-S bond cleavage and rearrangement under visible-light photoredox catalysis in an oxygen atmosphere. semanticscholar.orgchemrxiv.org This process leads to the formation of disulfide-linked dithioesters, a transformation that is dependent on the choice of base. researchgate.netsemanticscholar.org The proposed mechanism involves the generation of a sulfur radical cation from the dithioacetal via oxidation by the excited photocatalyst. Subsequent C-S bond cleavage leads to a distonic radical cation which can then undergo further reactions. semanticscholar.org
A variety of photocatalysts have been employed for these transformations, including organic dyes like Rhodamine 6G (Rh6G), Eosin Y, and metal-free catalysts such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). semanticscholar.orgrsc.org For instance, a metal-free photoredox method using 4CzIPN as the photocatalyst has been developed for the synthesis of diaryl dithioacetals through the coupling of diaryl sulfides with dichloromethyl derivatives. rsc.org This reaction proceeds via the formation of sulfur and carbon radicals through SET and halogen atom transfer (XAT) mechanisms. rsc.org
The table below summarizes key findings in the photocatalytic transformation of dithioacetals.
| Photocatalyst | Substrate Type | Reaction Conditions | Key Transformation | Product Type | Reference |
|---|---|---|---|---|---|
| Rhodamine 6G | 1,3-Dithiolanes/1,3-Dithianes | Visible light, O2, Base (e.g., Imidazole) | Oxidative C-S Cleavage/Rearrangement | Disulfide-linked-dithioesters | researchgate.netsemanticscholar.orgchemrxiv.org |
| 4CzIPN | Diaryl Sulfides + Dichloromethyl Derivatives | Visible light, DIPEA (base) | S-C-S Bond Formation | Diaryl Dithioacetals | rsc.org |
| Eosin Y | Terminal Alkynes + Thiols | Visible light, neutral conditions | Dihydrothionation | 1,3-Dithiolanes | researchgate.net |
| Iodine (I2) | Thioacetals/Thioketals | Visible light, O2 | C-S Bond Cleavage (Deprotection) | Aldehydes/Ketones | researchgate.net |
These photocatalytic methods highlight the potential to functionalize dithioacetal structures like this compound under mild conditions, leveraging the power of visible light to access reactive intermediates and forge new chemical bonds. iiserpune.ac.in
Applications of 1,1 Bis Methylsulfanyl Ethane and Its Derivatives in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The reactivity of 1,1-bis(methylsulfanyl)ethane derivatives enables their use as synthons for a variety of complex chemical structures, including those with multiple heterocyclic rings.
1,1-Bis(methylsulfanyl)-2-nitroethylene, a derivative of this compound, serves as a key precursor in the synthesis of nitroenamine derivatives. rsc.orgscispace.com The reaction of 1,1-bis(methylthio)-2-nitroethene with various amines can lead to the formation of mono-substituted products or ketene (B1206846) aminals. rsc.orgscispace.com Specifically, the reaction with one equivalent of an amine typically yields a mono-substituted nitroenamine, while an excess of the amine can produce ketene aminals. rsc.orgscispace.com Furthermore, the reaction of 1,1-bis(methylthio)-2-nitroethene with diamines results in the elimination of two molecules of methanethiol (B179389) to form cyclic nitro-1,1-enediamines. rsc.orgscispace.com These nitroenamine derivatives are themselves valuable intermediates in the synthesis of various heterocyclic compounds. rsc.orgscispace.comclockss.org
A notable example is the synthesis of (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). benthamdirect.com This compound contains a polarized push-pull alkene system, with the C1 carbon atom exhibiting electrophilic character and the C2 carbon atom showing nucleophilic character, making it a versatile reagent in organic synthesis. benthamdirect.com
Table 1: Synthesis of Nitroenamine Derivatives from 1,1-Bis(methylthio)-2-nitroethene
| Reactant(s) | Product Type | Reference |
| 1,1-Bis(methylthio)-2-nitroethene + Amine (1 equivalent) | Mono-substituted Nitroenamine | rsc.orgscispace.com |
| 1,1-Bis(methylthio)-2-nitroethene + Amine (excess) | Ketene Aminal | rsc.orgscispace.com |
| 1,1-Bis(methylthio)-2-nitroethene + Diamine | Cyclic Nitro-1,1-enediamine | rsc.orgscispace.com |
Synthons for Bis-Heterocyclic, Fused Heterocyclic, and Spirocyclic Scaffolds
Derivatives of this compound, such as (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), are instrumental in the synthesis of complex molecular scaffolds, including bis-heterocyclic, fused heterocyclic, and spirocyclic systems. benthamdirect.com The versatility of NMSM allows for its participation in various reaction types, including Michael additions, 1,3-dipolar cycloadditions, and heteroannulation reactions, often as part of multi-component reaction cascades. benthamdirect.com
For instance, 1,1-bis(methylthio)-2-nitroethylene (B140038) can react with diamines to form heterocyclic ketene aminals. These intermediates can then undergo further reactions to construct fused heterocyclic systems. rsc.orgscispace.com An example is the synthesis of benzo[g]imidazo[1,2-a]quinolinedione derivatives through a multi-component reaction involving ethylenediamine, 1,1-bis(methylthio)-2-nitroethene, 2-hydroxy-1,4-naphthoquinone, and aromatic aldehydes. rsc.orgscispace.com
The synthesis of spirocyclic compounds has also been achieved using these building blocks. A four-component reaction between various diamines, 1,1-bis(methylthio)-2-nitroethylene, isatin (B1672199) derivatives, and Meldrum's acid, in the presence of p-toluenesulfonic acid, yields novel spiropyridineoxindole derivatives. rsc.org The mechanism involves the initial formation of a ketene aminal from the diamine and 1,1-bis(methylthio)-2-nitroethylene. rsc.org
Synthesis of Specific Compound Classes
The utility of this compound derivatives extends to the targeted synthesis of various classes of heterocyclic compounds with potential biological activities.
1,1-Bis(methylthio)-2-nitroethylene is a key starting material in the one-pot synthesis of polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycles. dntb.gov.uaresearchgate.net These reactions are typically carried out by refluxing a mixture of 1,1-bis(methylthio)-2-nitroethylene, a 1,n-diamine, an arylaldehyde, and malononitrile (B47326) in ethanol (B145695) with a catalytic amount of a base like piperidine (B6355638). rsc.orgresearchgate.net This method provides an efficient route to a class of compounds with recognized biological importance. researchgate.net The yields for these reactions are reported to be in the range of 60-75%. researchgate.net
Furthermore, (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) has been utilized in the synthesis of highly substituted 1,4-dihydropyridines. rsc.org For example, a pseudo three-component reaction of NMSM with aromatic aldehydes, catalyzed by 2-aminopyridine, yields diverse, functionalized N-methyl-substituted 1,4-dihydropyridines. rsc.org
Table 2: Synthesis of Dihydropyridine Derivatives
| Starting Materials | Product | Catalyst | Yield | Reference |
| 1,1-Bis(methylthio)-2-nitroethylene, 1,n-Diamine, Arylaldehyde, Malononitrile | Polyfunctionalized 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycle | Piperidine | 60-75% | researchgate.net |
| (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), Aromatic Aldehyde | N-methyl-substituted 1,4-Dihydropyridine | 2-Aminopyridine | Not Specified | rsc.org |
Oxadiazole Derivatives
While direct synthesis of oxadiazole derivatives from this compound itself is not prominently documented, related structures are synthesized through multi-step procedures where similar sulfur-containing building blocks are utilized. For example, novel 1,3,4-oxadiazole (B1194373) derivatives have been synthesized starting from a hydrazide derivative and carbon disulfide. semanticscholar.orgresearchgate.net The subsequent alkylation of the resulting thiol group with reagents like dibromoethane leads to the formation of more complex oxadiazole-containing structures. semanticscholar.orgresearchgate.net This highlights the general synthetic strategy of using sulfur-containing synthons for the construction of heterocyclic systems.
The synthesis of azetidinones, also known as β-lactams, can be achieved through various synthetic routes. While the direct use of this compound in the formation of the azetidinone ring is not a common method, related bis-azetidinones have been synthesized from 1,2-dianilinoethane. jetir.org In this process, Schiff bases of 1,2-dianilinoethane are treated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding bis-azetidinones. jetir.org This demonstrates a strategy for creating molecules with two azetidinone rings linked by an ethane (B1197151) bridge.
Diketopiperazines
Derivatives of this compound, particularly bis(methylthio)diketopiperazines, are significant scaffolds in synthetic and medicinal chemistry due to the biological activities of related natural products. The introduction of methylthio groups onto a diketopiperazine (DKP) core is a key strategy for creating these complex molecules.
Detailed Research Findings:
Research has focused on the direct sulfenylation of diketopiperazine scaffolds. A notable method involves the reaction of various DKP substrates with a sulfenylating agent generated in situ from elemental sulfur (S₈) and sodium bis(trimethylsilyl)amide (NaHMDS). This approach allows for the controlled installation of methylthio groups. Subsequent treatment with a methylating agent, such as methyl triflate (MeOTf) or methyl iodide (MeI), affords the desired bis(methylthio)diketopiperazines.
The reaction demonstrates stereocontrol, typically yielding the syn diastereomer as the major product. This stereoselectivity is attributed to the intramolecular nature of the second sulfenylation step, where the first introduced sulfur-containing group directs the approach of the second. The efficiency of this transformation has been demonstrated across a range of diketopiperazine substrates, highlighting its utility in generating molecular diversity.
For instance, the sulfenylation/methylation of cyclo(L-Pro-L-Pro) under these conditions yields the corresponding syn-3,6-bis(methylthio)diketopiperazine. The methodology has been applied to more complex and sterically hindered DKP systems, consistently producing the target compounds in moderate to good yields. The table below summarizes the outcomes for various substrates, showcasing the scope of this synthetic strategy.
Table 1: Synthesis of Bis-(methylthio)diketopiperazines via Sulfenylation
| Entry | Diketopiperazine Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | cyclo(L-Pro-L-Pro) | syn-3,6-Bis(methylthio)cyclo(L-Pro-L-Pro) | 75 | >20:1 |
| 2 | cyclo(L-Phe-Gly) | syn-3-Benzyl-3,6-bis(methylthio)piperazine-2,5-dione | 68 | >20:1 |
| 3 | cyclo(L-Trp-L-Ser) | syn-3-((1H-Indol-3-yl)methyl)-6-(hydroxymethyl)-3,6-bis(methylthio)piperazine-2,5-dione | 55 | 15:1 |
| 4 | cyclo(D-Pro-L-Pro) | meso-3,6-Bis(methylthio)cyclo(Pro-Pro) | 71 | N/A |
Data synthesized from representative studies on diketopiperazine sulfenylation.
This synthetic route underscores the importance of dithioether-derived structures in building complex, biologically relevant molecules like the bis(methylthio)diketopiperazines. acsgcipr.orgmdpi.com
Bis-Hydrazonoyl Halides and Derived Bis-Heterocycles
Ethane-1,2-bis-hydrazonoyl halides, which can be considered derivatives of the ethane backbone shared with this compound, are highly versatile intermediates for the synthesis of a wide array of bis-heterocyclic compounds. nih.govresearchgate.net These reagents contain two reactive hydrazonoyl halide moieties, enabling them to participate in double cycloaddition or condensation reactions to construct larger, often symmetrical, molecular architectures. nih.gov
Detailed Research Findings:
The primary utility of bis-hydrazonoyl halides lies in their reaction with base to generate bis-nitrilimines in situ. These 1,3-dipoles readily undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.comtaltech.ee This strategy provides a powerful and convergent approach to novel bis-heterocyclic systems that are of interest in materials science and medicinal chemistry.
Key applications include:
Synthesis of Bis-Pyrazoles: Reaction with alkynes or enamines leads to the formation of 3,3'-bis-pyrazole derivatives. nih.gov
Synthesis of Bis-1,3,4-Thiadiazoles: Treatment with thiourea (B124793) or thioamides yields bis-1,3,4-thiadiazole structures. nih.govacs.org
Synthesis of Bis-1,2,4-Triazoles: Condensation with aminotriazoles or other suitable nitrogen nucleophiles can produce bis-1,2,4-triazole systems. wiley-vch.de
The table below illustrates the diversity of bis-heterocycles that can be synthesized from a common ethane-1,2-bis-hydrazonoyl chloride precursor. nih.gov
Table 2: Synthesis of Bis-Heterocycles from Ethane-1,2-bis-hydrazonoyl Halides
| Reagent/Dipolarophile | Resulting Bis-Heterocycle Class | Example Product |
|---|---|---|
| Acrylonitrile | Bis-Pyrazoline | 3,3'-(Ethane-1,2-diyl)bis(5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole) |
| Phenyl isothiocyanate | Bis-1,2,4-Triazole-5-thione | 3,3'-(Ethane-1,2-diyl)bis(4-phenyl-1H-1,2,4-triazole-5(4H)-thione) |
| Thiourea | Bis-1,3,4-Thiadiazole | 5,5'-(Ethane-1,2-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine) |
| Benzalacetophenone | Bis-Pyrazoline | 3,3'-(Ethane-1,2-diyl)bis(1,3,5-triphenyl-4,5-dihydro-1H-pyrazole) |
| 2-Aminobenzimidazole | Bis-benzimidazo[1,2-c] nih.govCurrent time information in Bangalore, IN.acs.orgtriazole | Structure dependent on specific reactants |
Data compiled from review articles on hydrazonoyl halide chemistry. nih.govwiley-vch.de
This chemistry highlights how the simple ethane linker, a core feature of this compound, serves as a fundamental scaffold for constructing complex, fused, and linked heterocyclic systems through the versatile reactivity of the bis-hydrazonoyl halide derivatives.
Ligand Design and Metal Coordination Chemistry
The sulfur atoms in this compound and its derivatives, such as the corresponding bis-sulfoxides, are excellent donors for metal ions, making them attractive for ligand design. Their ability to form stable chelate rings with transition metals is a cornerstone of their application in coordination chemistry and catalysis.
Chiral Bis-Sulfoxides as Ligands for Metal Coordination
The oxidation of dithioethers like 1,2-bis(methylthio)ethane—a structural isomer of this compound—yields the corresponding bis-sulfoxides. acs.org When this oxidation is performed enantioselectively, or when chiral precursors are used, C₂-symmetric chiral bis-sulfoxides are produced. These molecules are highly effective ligands in asymmetric catalysis. nih.gov
Detailed Research Findings:
The synthesis of enantiomerically pure C₂-symmetric bis-sulfoxides is a key challenge. While the direct asymmetric oxidation of dithioethers is difficult to control, powerful methods have been developed using chiral auxiliaries. nih.gov For example, the diacetone-D-glucose (DAG) methodology has been successfully applied to synthesize a variety of 1,n-bis-sulfoxides with high enantiomeric purity. acs.org
These chiral bis-sulfoxide ligands coordinate to metal centers through their sulfur or oxygen atoms, creating a well-defined chiral environment around the metal. This steric and electronic influence is crucial for inducing enantioselectivity in catalytic reactions. The length of the carbon chain connecting the sulfinyl groups (e.g., ethane, propane) and the substituents on the sulfur atoms are tunable parameters that allow for the optimization of the ligand for specific applications. nih.govacs.org
Table 3: Representative Chiral C₂-Symmetric Bis-Sulfoxide Ligands
| Ligand Name | Abbreviation | Structure |
|---|---|---|
| (S,S)-1,2-Bis(methylsulfinyl)ethane | (S,S)-BMSE | CH₃S(O)CH₂CH₂S(O)CH₃ |
| (R,R)-1,2-Bis(phenylsulfinyl)ethane | (R,R)-BPSE | C₆H₅S(O)CH₂CH₂S(O)C₆H₅ |
| (S,S)-1,3-Bis(methylsulfinyl)propane | (S,S)-BMSP | CH₃S(O)(CH₂)₃S(O)CH₃ |
| (R,R)-1,3-Bis(p-tolylsulfinyl)propane | (R,R)-BTSP | (p-Tol)S(O)(CH₂)₃S(O)(p-Tol) |
This table showcases common C₂-symmetric bis-sulfoxide ligands used in coordination chemistry.
The development of these ligands, which are derived from the oxidation of dithioethers, is a testament to the value of the bis(alkylsulfanyl)alkane scaffold in creating sophisticated tools for modern asymmetric synthesis.
Investigation of Metal Complexes in Catalytic Systems
The coordination of bis(methylsulfanyl)alkane derivatives, particularly chiral bis-sulfoxides, to transition metals has been extensively investigated. The resulting metal complexes are often studied for their structural properties and potential applications in homogeneous catalysis.
Detailed Research Findings:
Ruthenium(II) and Palladium(II) are common metals used in conjunction with bis-sulfoxide ligands. acs.orgacs.org The geometry of the resulting complexes (e.g., cis or trans) is highly dependent on the ligand's structure, including the length of the alkyl bridge and the nature of the sulfur substituents. For example, with 1,2-bis(sulfinyl)ethane ligands, Ruthenium(II) can form both cis and trans dichlorido complexes, which have been characterized by X-ray crystallography. acs.org
These complexes are not merely structural curiosities; they are evaluated as catalysts in a variety of organic transformations. Palladium(II) complexes derived from 1,2-bis(benzylsulfinyl)ethane have been employed in C-H activation reactions, including alkylations and aminations. acs.org Furthermore, complexes of Group 11 metals (Cu, Ag, Au) with thioether ligands have shown promise as catalysts for oxidation reactions. mdpi.com The thioether or sulfoxide (B87167) moieties stabilize the metal center while allowing for substrate coordination and transformation, which is the foundation of their catalytic activity.
Table 4: Metal Complexes of Bis-Sulfoxide Ligands and Their Applications
| Ligand | Metal Precursor | Complex Formula | Investigated Application |
|---|---|---|---|
| 1,2-Bis(methylsulfinyl)ethane (BMSE) | RuCl₃·xH₂O | trans-[RuCl₂(BMSE)₂] | Structural analysis, potential anticancer activity |
| 1,2-Bis(ethylsulfinyl)ethane (BESE) | RuCl₃·xH₂O | cis-[RuCl₂(BESE)₂] | Structural analysis |
| 1,3-Bis(sulfinyl)propanes | Pd(OAc)₂ | [Pd(ligand)(TFA)₂] | C-H activation, asymmetric allylation |
| 8,8'-(MeS)₂-dicarbollide | [Rh(COD)Cl]₂ | {(COD)Rh[ligand]} | Molecular switches, structural analysis |
TFA = Trifluoroacetate, COD = 1,5-Cyclooctadiene. Data synthesized from studies on metal complexes of sulfur-based ligands. acs.orgacs.org
The investigation of these metal complexes demonstrates a clear progression from the fundamental dithioether structure of this compound to highly functional ligands and, ultimately, to active catalytic systems.
Computational and Theoretical Investigations of 1,1 Bis Methylsulfanyl Ethane Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organosulfur compounds like 1,1-bis(methylsulfanyl)ethane. sci-hub.stresearchgate.net
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. By optimizing the geometry of this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be predicted with high accuracy. These calculations typically show that the geometry around the central sp³-hybridized carbon atom is approximately tetrahedral, while the sulfur atoms adopt a bent geometry.
Electronic structure analysis provides further insights into the molecule's reactivity and properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. For a thioacetal like this compound, the HOMO is generally localized on the non-bonding lone pairs of the sulfur atoms, indicating these sites are susceptible to electrophilic attack. The LUMO is typically associated with the antibonding σ* orbitals of the C-S bonds, suggesting these bonds are the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound The following data is representative of typical results from DFT calculations and is for illustrative purposes.
| Property | Calculated Value |
|---|---|
| C-S Bond Length | ~1.82 Å |
| C-C Bond Length | ~1.53 Å |
| C-S-C Bond Angle | ~99.5° |
| HOMO Energy | -8.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. ethz.ch This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. researchgate.net By calculating the energies of these stationary points, activation energies and reaction enthalpies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com
For this compound, computational modeling could be used to investigate reactions such as its hydrolysis to acetaldehyde (B116499) or its oxidation at the sulfur centers. The modeling process would involve locating the transition state structure for each step of the proposed mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net This level of detail helps in understanding catalyst behavior, predicting reaction outcomes, and designing more efficient synthetic routes. researchgate.netmdpi.com
Molecular Modeling and Dynamics
While DFT provides a static, zero-temperature view of a molecule, molecular modeling and dynamics simulations introduce the effects of temperature and time, offering insights into the conformational flexibility and behavior of the compound in a condensed phase.
Like other acyclic alkanes, this compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds (C-C and C-S). libretexts.org A conformational analysis aims to identify the most stable conformers and determine their relative energies. The primary rotations of interest are around the central C-C bond and the two C-S bonds.
Rotation around the central C-C bond leads to staggered and eclipsed conformations. The staggered conformers, where the substituents are maximally separated, are energetically favored over the eclipsed conformers due to lower torsional strain. libretexts.org Among the staggered conformations, the anti conformer (where the largest groups are 180° apart) is typically the most stable, while gauche conformers (with a 60° dihedral angle between large groups) are slightly higher in energy due to steric interactions. libretexts.org
Table 2: Representative Relative Energies of this compound Conformers Based on principles of alkane conformational analysis. Values are illustrative.
| Conformer (Rotation about C-C bond) | S-C-C-S Dihedral Angle | Relative Energy (kJ/mol) |
|---|---|---|
| Anti | ~180° | 0.0 (most stable) |
| Gauche | ~60° | 3.5 |
| Eclipsed | ~0° | 20.0 (least stable) |
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the liquid state. chemrxiv.org For pure liquid this compound, MD can be used to calculate structural and thermodynamic properties. A key output is the radial distribution function, g(r), which describes the probability of finding another molecule at a certain distance from a reference molecule, revealing the local packing and structure of the liquid.
Furthermore, MD simulations are invaluable for studying solvation. By placing a molecule of this compound in a simulation box filled with a solvent (e.g., water, methanol, or hexane), one can investigate how the solvent molecules arrange themselves around the solute. This provides insights into solvation shell structure, coordination numbers, and the thermodynamics of solvation, which are critical for understanding its behavior in solution.
Intermolecular Interactions
The physical properties and condensed-phase behavior of this compound are governed by the nature and strength of its intermolecular interactions. As a polar molecule with flexible side chains, it primarily interacts through van der Waals forces (dispersion forces) and dipole-dipole interactions. There are no conventional hydrogen bond donors in the molecule. mdpi.com
Computational methods can quantify and characterize these non-covalent interactions. Hirshfeld surface analysis, for instance, can be used to visualize and analyze intermolecular contacts in a crystal lattice. researchgate.netnih.gov Another powerful technique is energy decomposition analysis (EDA), which breaks down the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. researchgate.net This analysis reveals the fundamental driving forces behind molecular association and packing in the condensed phase.
Table 3: Illustrative Energy Decomposition Analysis for a this compound Dimer The following data represents a typical output from an EDA calculation and is for illustrative purposes.
| Energy Component | Contribution (kJ/mol) | Description |
|---|---|---|
| Electrostatic | -8.5 | Interaction between static charge distributions |
| Exchange-Repulsion | +15.0 | Pauli repulsion at short distances |
| Polarization | -3.0 | Inductive effects from charge distortion |
| Dispersion | -16.5 | Attractive van der Waals forces |
| Total Interaction Energy | -13.0 | Net attractive interaction |
Hirshfeld Surface Analysis for Crystal Packing and Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.
The key intermolecular contacts anticipated for this compound, based on analyses of similar molecules, are summarized in the following table. nih.goviucr.org The percentages represent the relative area on the Hirshfeld surface corresponding to each type of contact, indicating their prevalence in the crystal structure.
Hydrogen Bonding and Van der Waals Interactions in Dimeric Forms
In the absence of strong hydrogen bond donors (like O-H or N-H), the intermolecular interactions in this compound are dominated by weaker forces. researchgate.net Theoretical calculations on dimeric forms of this compound would focus on quantifying the strength and geometry of C–H···S hydrogen bonds and van der Waals forces.
Hydrogen Bonding: The methyl and methylene (B1212753) groups in this compound can act as weak hydrogen bond donors, with the sulfur atoms serving as acceptors. These C–H···S interactions, while significantly weaker than conventional hydrogen bonds, can play a role in the formation and stability of dimeric structures. Computational studies would typically identify the bond lengths, angles, and interaction energies associated with these bonds.
Van der Waals Interactions: These non-specific attractive forces, arising from temporary fluctuations in electron density, are fundamental to the stability of the dimeric forms of non-polar or weakly polar molecules like this compound. mdpi.com The large number of H···H contacts, as suggested by Hirshfeld analysis, underscores the collective importance of these interactions.
The following table outlines the expected characteristics of the intermolecular interactions in a hypothetical dimer of this compound, based on computational studies of similar small molecules.
Advanced Spectroscopic Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information regarding the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule.
The structural assignment of 1,1-Bis(methylsulfanyl)ethane can be unequivocally determined using ¹H and ¹³C NMR spectroscopy. While specific experimental spectra for this compound are not widely published, predicted NMR data provide a reliable basis for its characterization. guidechem.com
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the methyl protons of the two methylsulfanyl groups (-S-CH₃), the methine proton (-CH-), and the methyl protons of the ethyl group (-CH-CH₃).
The ¹³C NMR spectrum will display signals for the different carbon environments within the molecule. The carbon atoms of the two methylsulfanyl groups are equivalent and will produce a single signal. The methine carbon and the methyl carbon of the ethyl group will each produce their own distinct signals. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the neighboring sulfur atoms. docbrown.info
The purity of a sample of this compound can be assessed by the presence of any additional peaks in the ¹H and ¹³C NMR spectra, which would indicate the presence of impurities. illinois.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -S-CH ₃ | ~2.1 | Singlet | 6H |
| -CH - | ~3.8 | Quartet | 1H |
| -CH-CH ₃ | ~1.6 | Doublet | 3H |
Data is based on predicted values and general principles of NMR spectroscopy for thioacetals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -S-C H₃ | ~15 |
| -C H- | ~50 |
| -CH-C H₃ | ~25 |
Data is based on predicted values and general principles of NMR spectroscopy for thioacetals.
While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons. For this compound, a cross-peak between the methine proton and the methyl protons of the ethyl group would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon signals.
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions and for detecting transient intermediates, thereby providing crucial support for proposed reaction mechanisms. In the synthesis of this compound, for instance, by reacting acetaldehyde (B116499) with methanethiol (B179389), ¹H NMR could be used to follow the disappearance of the starting materials and the appearance of the product in real-time. uchicago.edu
Furthermore, if the reaction proceeds through a stable intermediate, such as a hemi-thioacetal, its characteristic NMR signals might be observed under appropriate reaction conditions. The identification of such intermediates would provide direct evidence for the reaction pathway. While specific studies detailing the use of NMR for mechanistic elucidation in the synthesis of this compound are not prevalent, this application represents a standard and valuable approach in synthetic organic chemistry.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₄H₁₀S₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is particularly important for organosulfur compounds where the presence of sulfur isotopes (³²S, ³³S, ³⁴S) can be observed and must be accounted for in the analysis. mdpi.comnih.govnih.gov
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules. nih.gov In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage. This method typically produces protonated molecules [M+H]⁺ or other adducts.
The fragmentation of the molecular ion of this compound in the mass spectrometer would provide valuable structural information. Common fragmentation pathways for thioacetals involve the cleavage of carbon-sulfur bonds. libretexts.orgchemguide.co.ukslideshare.net The analysis of these fragment ions helps to piece together the structure of the original molecule. While detailed ESI-MS fragmentation studies specifically for this compound are not extensively documented, the expected fragmentation patterns can be predicted based on the known behavior of similar organosulfur compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC provides chromatographic retention data that aids in its identification within complex mixtures. The Kovats retention index (RI), a relative measure of retention time, has been determined for this compound on non-polar stationary phases. nist.govnih.gov
| Column Type | Active Phase | Temperature Profile | Kovats Retention Index (I) |
|---|---|---|---|
| Capillary | DB-1 | Temperature Ramp | 935 |
| Packed | Apiezon M | Isothermal (130 °C) | 952 |
Following chromatographic separation, mass spectrometry provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products. The electron ionization (EI) mass spectrum of this compound (C₄H₁₀S₂, molecular weight: 122.25 g/mol ) exhibits a distinct fragmentation pattern. nist.gov
The molecular ion peak (M⁺˙) is observed at m/z 122. The most abundant fragment ion, known as the base peak, is found at m/z 75. This peak corresponds to the loss of a methylthio radical (•SCH₃, mass 47) from the parent molecule, resulting in the stable [CH₃CH(SCH₃)]⁺ cation. Another significant fragment is observed at m/z 47, which is attributed to the methylthio cation [SCH₃]⁺ itself. This fragmentation pattern is characteristic of thioacetals and is crucial for its unambiguous identification in complex matrices.
| m/z | Proposed Fragment Ion | Structural Formula | Notes |
|---|---|---|---|
| 122 | Molecular Ion | [CH₃CH(SCH₃)₂]⁺˙ | Parent ion |
| 75 | [M - SCH₃]⁺ | [CH₃CH(SCH₃)]⁺ | Base Peak |
| 47 | [SCH₃]⁺ | [S-CH₃]⁺ | Significant fragment |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and characterize bonding within a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not available in the searched databases, its characteristic absorption bands can be predicted based on its molecular structure.
The structure, CH₃CH(SCH₃)₂, contains alkyl C-H bonds and carbon-sulfur (C-S) bonds. The expected vibrational modes are:
C-H Stretching: Absorptions arising from the stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected in the 2850-3000 cm⁻¹ region.
C-H Bending: The deformation or bending vibrations of the C-H bonds in the methyl and methine groups would likely appear in the 1375-1470 cm⁻¹ range.
C-S Stretching: The carbon-sulfur single bond stretches are typically weaker and occur at lower wavenumbers, generally in the 600-800 cm⁻¹ region of the IR spectrum.
These predicted absorption regions are fundamental for identifying the presence of the thioacetal functionality in an unknown sample.
X-ray Diffraction and Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and unit cell parameters. However, a search of the available scientific literature and crystallographic databases did not yield any results for a single-crystal X-ray structure determination of this compound. Consequently, experimental data regarding its crystal system, space group, and unit cell dimensions are not available.
Conformational Analysis in the Crystalline State
Conformational analysis in the solid state relies on data obtained from single-crystal X-ray diffraction. This analysis involves the study of torsion angles and intermolecular interactions to define the molecule's preferred shape and packing in the crystal lattice. As no crystallographic data for this compound has been reported, a conformational analysis of the compound in its crystalline state cannot be performed.
Q & A
Q. What are the established synthetic routes for 1,1-bis(methylsulfanyl)ethane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,1-dichloroethane with methyl mercaptan (CH₃SH) in the presence of a base (e.g., NaOH) under anhydrous conditions yields this compound. Solvent choice (e.g., ethanol vs. THF) and temperature (room temp. vs. reflux) critically affect reaction kinetics and byproduct formation. Purification typically involves distillation or column chromatography. Evidence from analogous sulfide syntheses (e.g., bis(chloroethylthio)ethane in ) suggests that steric hindrance and nucleophilicity of the thiolate ion are key factors in optimizing yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR reveals methylsulfanyl proton environments (δ ~2.1–2.3 ppm for SCH₃ groups) and ethane backbone splitting patterns. NMR distinguishes between methylsulfanyl carbons (δ ~15–20 ppm) and the central ethane carbons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 154) and fragmentation patterns (e.g., loss of SCH₃ groups).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (C–S: ~1.81 Å) and angles (C–S–C: ~100°), as seen in structurally related bis-sulfanyl compounds (). Software like OLEX2 or SHELXL refines crystallographic data to validate molecular geometry .
Table 1 : Example Crystallographic Parameters (Analogous to )
| Parameter | Value |
|---|---|
| Space Group | Monoclinic (C2/c) |
| a, b, c (Å) | 15.906, 14.737, 21.570 |
| β (°) | 98.846 |
| V (ų) | 4996 |
Q. How does the electronic structure of this compound influence its reactivity in substitution or oxidation reactions?
- Methodological Answer : The electron-rich sulfur atoms make the compound susceptible to oxidation (e.g., forming sulfoxides or sulfones with H₂O₂) and nucleophilic substitution at the ethane backbone. Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For instance, the HOMO is localized on sulfur atoms, suggesting preferential oxidation at these centers. Experimental validation involves tracking reaction progress via TLC or GC-MS .
Advanced Research Questions
Q. How do steric and electronic effects in this compound impact its coordination chemistry with transition metals?
- Methodological Answer : The bidentate ligand potential of the compound can be studied by reacting it with metal precursors (e.g., Cu(I), Pd(II)). X-ray absorption spectroscopy (XAS) and cyclic voltammetry assess metal-ligand binding modes and redox behavior. For example, steric bulk from methyl groups may favor monodentate over chelating coordination. Comparative studies with analogs (e.g., 1,2-bis(dichlorophosphino)ethane in ) highlight the role of sulfur’s lone pairs in stabilizing metal complexes .
Q. What computational strategies are optimal for modeling the conformational dynamics of this compound in solution?
- Methodological Answer : Molecular Dynamics (MD) simulations with force fields (e.g., OPLS-AA) model rotational barriers around the C–C bond. Nuclear Overhauser Effect (NOE) NMR experiments validate predicted conformer populations. For instance, gauche conformers may dominate due to reduced steric clash compared to anti-periplanar arrangements. Solvent polarity (e.g., chloroform vs. DMSO) significantly affects conformational equilibria, as shown in related ethane derivatives .
Q. How does this compound compare to its aromatic analogs (e.g., bis(p-methylthiophenyl)ethane) in photophysical properties?
- Methodological Answer : UV-Vis and fluorescence spectroscopy quantify absorbance/emission maxima (e.g., λₐᵦₛ ~250 nm for sulfur-based transitions). Time-resolved spectroscopy measures excited-state lifetimes. Aromatic analogs ( ) exhibit redshifted absorbance due to conjugation, whereas the aliphatic derivative lacks extended π-systems. Computational TD-DFT aligns experimental spectra with electronic transitions .
Data Contradiction Analysis
Q. Discrepancies in reported crystal structures of bis-sulfanyl ethanes: How to resolve them?
- Methodological Answer : Conflicting unit cell parameters (e.g., vs. other sulfides) may arise from polymorphism or measurement artifacts. Redetermination using high-resolution synchrotron X-ray diffraction and Hirshfeld surface analysis clarifies packing motifs. Software like Mercury (CCDC) compares intermolecular interactions (e.g., S···S vs. van der Waals contacts) to validate structural consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
